REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[CH:6][C:5]([NH:8][CH:9]([CH3:11])[CH3:10])=[CH:4][CH:3]=1.[CH2:12]([O:14]C1N=CC(N)=CC=1)[CH3:13]>CC(C)=O>[CH2:12]([O:14][C:2]1[N:7]=[CH:6][C:5]([NH:8][CH:9]([CH3:11])[CH3:10])=[CH:4][CH:3]=1)[CH3:13]
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Name
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|
Quantity
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0 (± 1) mol
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Type
|
reactant
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Smiles
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ClC1=CC=C(C=N1)NC(C)C
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Name
|
|
Quantity
|
10 g
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Type
|
reactant
|
Smiles
|
C(C)OC1=CC=C(C=N1)N
|
Name
|
|
Quantity
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4.8 mL
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Type
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solvent
|
Smiles
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CC(=O)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
|
C(C)OC1=CC=C(C=N1)NC(C)C
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.18 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |